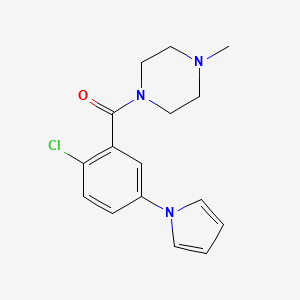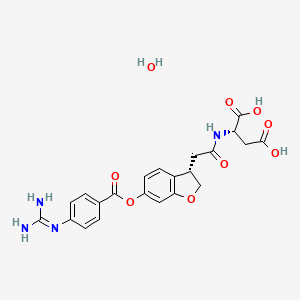
Sucunamostat hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Sucunamostat hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
化学反应分析
Sucunamostat hydrate undergoes various chemical reactions, primarily focusing on its interaction with enteropeptidase. The compound can slowly dissociate from enteropeptidase in vitro, effectively inhibiting protein digestion in vivo. The major reactions include:
Inhibition of enteropeptidase: This compound binds to enteropeptidase, preventing it from activating other digestive enzymes.
Reversible binding: The compound can reversibly bind to enteropeptidase, allowing for controlled inhibition.
科学研究应用
Sucunamostat hydrate has a wide range of scientific research applications, including:
作用机制
Sucunamostat hydrate exerts its effects by inhibiting enteropeptidase, an enzyme responsible for activating digestive proteases. By binding to enteropeptidase, the compound prevents the enzyme from converting inactive zymogens into active proteases, thereby inhibiting protein digestion. This mechanism is particularly useful in treating conditions where protein digestion needs to be controlled .
相似化合物的比较
Sucunamostat hydrate is unique due to its high selectivity and reversible binding to enteropeptidase. Similar compounds include:
Sucunamostat hydrochloride: Another form of Sucunamostat with similar inhibitory properties.
This compound stands out due to its oral activity and reversible inhibition, making it a promising candidate for therapeutic applications.
属性
分子式 |
C22H24N4O9 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrate |
InChI |
InChI=1S/C22H22N4O8.H2O/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H2/t12-,16+;/m1./s1 |
InChI 键 |
LVNUPHAWDBAWTB-KKJWGQAZSA-N |
手性 SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.O |
规范 SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
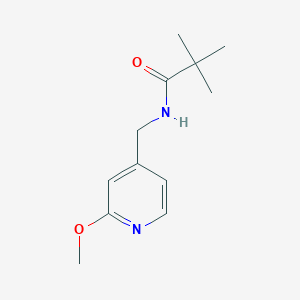
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
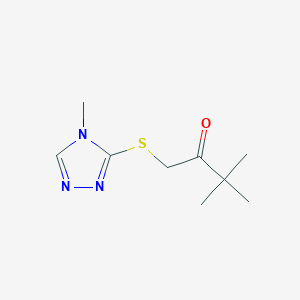
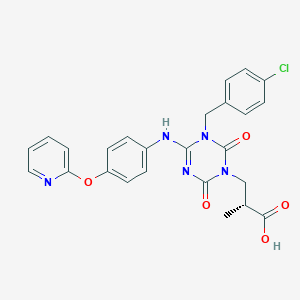
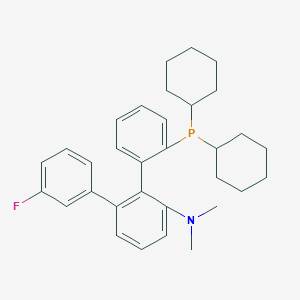
![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)
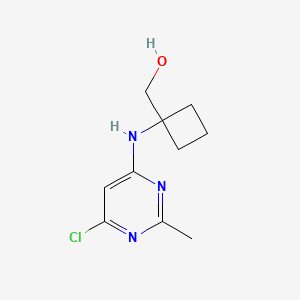
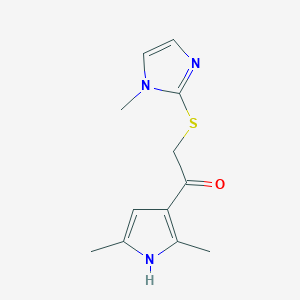
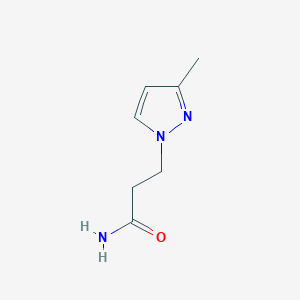
![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
